molecular formula C5H5BrN2O2S B1281076 5-Bromopyridine-3-sulfonamide CAS No. 62009-33-0

5-Bromopyridine-3-sulfonamide

Cat. No. B1281076
CAS RN: 62009-33-0
M. Wt: 237.08 g/mol
InChI Key: ZJAYGKNATMSZHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which are closely related to 5-Bromopyridine-3-sulfonamide, has been achieved through the reaction of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides. This process is catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione with K2CO3 in DMF at elevated temperatures . Additionally, the synthesis of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives has been described, showcasing the ability to create bromo substituted pyridyl sulfur compounds under mild conditions .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been elucidated using various analytical techniques. For instance, the X-ray crystal structure analysis of 5,5'-dibromo-2,2'-dipyridyl disulfide and bis(5-bromopyridine-2-ylthio) methane has confirmed their molecular structure, providing insights into the arrangement of bromopyridine moieties in these compounds .

Chemical Reactions Analysis

Bromopyridine derivatives are versatile intermediates in chemical synthesis. The study on sulfoxide complexes with an additional 3-bromopyridine ligand has shown that these compounds can act as initiators in ring-closing metathesis reactions, with a faster initiation observed for six-coordinated analogues . Furthermore, the conversion of 2-(bromomethyl)-1-sulfonylaziridines into novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines demonstrates the reactivity of bromopyridine derivatives in creating complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by the presence of bromine and sulfonamide groups. These properties are essential for their reactivity and potential applications in medicinal chemistry and materials science. For example, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound related to 5-Bromopyridine-3-sulfonamide, highlights the importance of regioselectivity and functional group transformations in determining the final properties of the synthesized molecules .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 5-Bromopyridine-3-sulfonamide is an important fragment that has a wide range of applications in novel drugs . It has been used in the synthesis of enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
  • Methods of Application or Experimental Procedures: The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and their stereostructures have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
  • Results or Outcomes: The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of ACs obtained by ECD analyses and theoretical simulation . In addition, the effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated . Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

Application in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis .
  • Summary of the Application: 5-Bromopyridine-3-sulfonamide is used as a building block in the synthesis of various chemical compounds . It can be used to synthesize other chemicals, such as N-Ethyl 5-bromopyridine-3-sulfonamide and N,N-Dimethyl 5-bromopyridine-3-sulfonamide .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it involves reactions under controlled conditions with other reagents .
  • Results or Outcomes: The outcomes of these syntheses are new chemical compounds that can have various applications in different fields, such as pharmaceuticals, agrochemicals, and materials science .

Application in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis .
  • Summary of the Application: 5-Bromopyridine-3-sulfonamide is used as a building block in the synthesis of various chemical compounds . It can be used to synthesize other chemicals, such as N-Ethyl 5-bromopyridine-3-sulfonamide .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it involves reactions under controlled conditions with other reagents .
  • Results or Outcomes: The outcomes of these syntheses are new chemical compounds that can have various applications in different fields, such as pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

The compound is classified as a hazard under the GHS07 category . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-bromopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAYGKNATMSZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506800
Record name 5-Bromopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-3-sulfonamide

CAS RN

62009-33-0
Record name 5-Bromopyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-3-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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